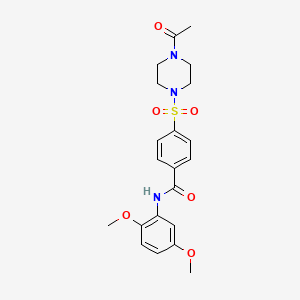
4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(2,5-dimethoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(2,5-dimethoxyphenyl)benzamide is a useful research compound. Its molecular formula is C21H25N3O6S and its molecular weight is 447.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(2,5-dimethoxyphenyl)benzamide is a synthetic organic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by the following components:
- Acetylpiperazine moiety : Provides potential interactions with biological targets.
- Sulfonamide linkage : Enhances solubility and bioavailability.
- Dimethoxyphenyl group : Contributes to the compound's pharmacophoric properties.
Anticancer Properties
Recent studies have investigated the anticancer potential of compounds structurally related to this compound. For instance, compounds containing similar piperazine and sulfonamide functionalities have shown promising cytotoxic effects against various cancer cell lines.
A notable study evaluated related benzimidazole derivatives as potential bioreductive anticancer agents. These derivatives demonstrated significant cytotoxicity against A549 (human lung adenocarcinoma) and WM115 (human malignant melanoma) cell lines through apoptosis induction and DNA damage mechanisms . This suggests that similar mechanisms may be applicable to this compound.
The proposed mechanisms of action for this compound include:
- Inhibition of Tyrosine Kinases : Compounds with similar structures have been shown to inhibit receptor tyrosine kinases (RTKs), which are critical in cancer progression. For example, docking studies indicated that certain benzamide derivatives effectively bind to the active sites of kinases such as EGFR and HER2 .
- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a significant aspect of its biological activity. Studies using related compounds have demonstrated caspase-dependent apoptosis pathways leading to cell death in hypoxic tumor environments .
- DNA Damage : The compound's ability to cause DNA damage in cancer cells has been highlighted in various studies, supporting its potential as a chemotherapeutic agent .
Table 1: Summary of Biological Activity Studies
特性
IUPAC Name |
4-(4-acetylpiperazin-1-yl)sulfonyl-N-(2,5-dimethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-15(25)23-10-12-24(13-11-23)31(27,28)18-7-4-16(5-8-18)21(26)22-19-14-17(29-2)6-9-20(19)30-3/h4-9,14H,10-13H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIGOHKFWWBOHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














